molecular formula C18H28N2O6 B12331246 Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)-

Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)-

Cat. No.: B12331246
M. Wt: 368.4 g/mol
InChI Key: OVWPWPMLPUHPAT-UHFFFAOYSA-N
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Description

Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- is a polyfunctional amide derivative characterized by a hexanediamide backbone substituted with four 2-oxiranylmethyl (glycidyl) groups. This discrepancy suggests either a nomenclature overlap or a lack of direct data on the oxiranylmethyl variant. For this analysis, comparisons will focus on structurally related hexanediamides with varying substituents, as detailed in the evidence.

Properties

Molecular Formula

C18H28N2O6

Molecular Weight

368.4 g/mol

IUPAC Name

N,N,N',N'-tetrakis(oxiran-2-ylmethyl)hexanediamide

InChI

InChI=1S/C18H28N2O6/c21-17(19(5-13-9-23-13)6-14-10-24-14)3-1-2-4-18(22)20(7-15-11-25-15)8-16-12-26-16/h13-16H,1-12H2

InChI Key

OVWPWPMLPUHPAT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN(CC2CO2)C(=O)CCCCC(=O)N(CC3CO3)CC4CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- typically involves the reaction of hexanediamide with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxiranylmethyl groups. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxirane derivatives, while reduction reactions can produce diols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in various diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- involves its interaction with specific molecular targets and pathways. The oxiranylmethyl groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo chemical modifications also contributes to its diverse range of activities .

Comparison with Similar Compounds

The physicochemical properties and applications of hexanediamide derivatives are heavily influenced by their substituent groups. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Applications References
N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)- 4 × 2-hydroxyethyl 6334-25-4 C14H28N2O6 320.38 Detergents, polymer intermediates
N1,N6-Didocosyl- 2 × docosyl (C22H45) 38207-56-6 C50H100N2O2 761.36 Lubricants, surfactants
N1,N6-Bis(2,4,6-tribromophenyl)- 2 × 2,4,6-tribromophenyl 51937-18-9 C18H14Br6N2O2 787.85 Flame retardants
N1-(3,4-Dimethoxyphenethyl)-N6-phenethyl- Phenethyl derivatives 86480-25-3 C24H32N2O4 412.52 Pharmaceutical intermediates
N1,N6-Di(2-pyridyl)- 2 × 2-pyridyl - - - Chelating agents, metal coordination
Key Observations:
  • Hydroxyethyl Derivative (6334-25-4): The hydrophilic 2-hydroxyethyl groups enhance water solubility, making this compound suitable for detergent formulations (e.g., laundry additives) and as a crosslinking agent in hydrophilic polymers .
  • Long Alkyl Chains (38207-56-6): Docosyl substituents impart hydrophobicity, favoring applications in lubricants and surfactants for hydrophobic matrices .
  • Brominated Aromatic Groups (51937-18-9): The tribromophenyl groups provide flame-retardant properties via halogenated radical quenching, useful in fire-safe materials .
  • Phenethyl Derivatives (86480-25-3): These substituents enable interactions with biological targets, suggesting roles in drug discovery or bioactive materials .
  • Pyridyl Groups: The nitrogen-rich pyridyl substituents facilitate metal chelation, relevant in catalysis or wastewater treatment .

Reactivity and Industrial Relevance

  • The hydroxyethyl variant (6334-25-4) is commercially available under trade names like Primid XL-552 and Vestagon HA 320, emphasizing its role in coatings and adhesives .
  • In contrast, the oxiranylmethyl variant (hypothetical) would exhibit epoxide reactivity, enabling covalent bond formation with nucleophiles (e.g., amines, thiols).

Biological Activity

Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- is a synthetic compound notable for its unique structure that integrates four oxiranylmethyl groups with a hexanediamide backbone. This combination allows for diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H28N2O6
  • Molecular Weight : 368.4 g/mol
  • Structural Characteristics : The presence of both amide and epoxide functionalities contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- typically involves multi-step organic synthesis techniques, including:

  • Formation of the Hexanediamide Backbone : Starting from hexanediamine.
  • Introduction of Epoxide Groups : Utilizing epoxidation reactions to attach oxiranylmethyl groups.

Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- exhibits several biological activities attributed to its structural features:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to disrupt microbial cell membranes.
  • Cytotoxicity : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
  • Enzyme Inhibition : The epoxide groups can interact with nucleophilic sites in enzymes, potentially inhibiting their activity.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxic Effects on Cancer Cells :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with Hexanediamide led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
  • Enzyme Interaction Studies :
    • Investigations into the inhibition of specific enzymes (e.g., acetylcholinesterase) revealed that Hexanediamide could effectively inhibit enzyme activity, suggesting potential applications in neuropharmacology.

Comparative Analysis

Compound NameStructureUnique Features
N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamideContains hydroxyl instead of oxirane groupsHigher hydrophilicity due to alcohol groups
N,N,N',N'-Tetrakis(2-hydroxypropyl)hexanediamideSimilar structure with propanol side chainsPotentially different reactivity due to larger side chains
Hexanedioic acid diamideLacks oxirane functionalitySimpler structure; primarily used in polyamide synthesis

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